molecular formula C21H16FN3O2 B6587625 2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide CAS No. 1226448-72-1

2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide

Cat. No.: B6587625
CAS No.: 1226448-72-1
M. Wt: 361.4 g/mol
InChI Key: BBVVEVILIHNNTF-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide (CAS: 723756-75-0, molecular formula: C₁₇H₁₃FN₂O) is a synthetic acetamide derivative featuring a quinoline core substituted with a 1H-pyrrol-1-yl group at position 2 and a fluorophenoxy-acetamide moiety at position 8 (Fig. 1).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-pyrrol-1-ylquinolin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2/c22-16-7-1-2-9-18(16)27-14-20(26)23-17-8-5-6-15-10-11-19(24-21(15)17)25-12-3-4-13-25/h1-13H,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVVEVILIHNNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 2-fluorophenol derivative. This can be achieved through nucleophilic aromatic substitution reactions involving fluorobenzene and appropriate nucleophiles.

    Quinoline Derivative Synthesis: The next step involves the synthesis of the quinoline derivative. This can be accomplished through various methods, including the Skraup synthesis or Friedländer synthesis, using aniline and glycerol or other suitable starting materials.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the quinoline derivative. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Structural Features Biological/Chemical Activity Reference
2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide Quinoline-pyrrole core, fluorophenoxy-acetamide Not explicitly reported; potential ligand/catalyst
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Quinazoline-sulfonyl, methoxyphenyl Anticancer (HCT-1, SF268, MCF-7 cell lines)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone, bromophenyl, methoxybenzyl FPR2 agonist (calcium mobilization, chemotaxis)
N-Methyl-N-phenyl-2-(quinolin-8-yl-oxy)acetamide Quinoline-oxy, methyl-phenyl Ligand for coordination chemistry
AQMe2tacn (ligand) Quinolin-8-yl-acetamide, triazacyclononane Water oxidation catalyst (Fe/Ru complexes)

Key Observations:

Core Heterocycle Variations: The target compound’s quinoline-pyrrole system differs from quinazoline-sulfonyl (Compound 38) or pyridazinone (FPR2 agonists) cores. These variations influence electronic properties and binding affinities. For instance, quinazoline derivatives (Compound 38) exhibit strong anticancer activity due to sulfonyl groups enhancing solubility and target engagement . Pyrrol-1-yl substitution on quinoline (target compound) may enhance π-π stacking or metal coordination, as seen in N,N′-chelate organoboron ligands .

Substituent Impact: Fluorophenoxy vs. Methoxyphenyl: The fluorophenoxy group in the target compound offers electron-withdrawing effects and metabolic stability compared to methoxyphenyl groups in Compound 36. Fluorination often improves bioavailability and membrane permeability . Sulfonyl vs. Acetamide Linkers: Sulfonyl groups in Compound 38 increase polarity and hydrogen-bonding capacity, critical for kinase inhibition, whereas the acetamide linker in the target compound may favor ligand flexibility or metal chelation .

For example, pyridazinone acetamides activate neutrophils via FPR2, a mechanism distinct from quinoline-based systems .

Catalytic Applications: The AQMe2tacn ligand () shares the quinolin-8-yl-acetamide motif with the target compound but incorporates a triazacyclononane group for metal coordination. This highlights the acetamide’s role in stabilizing high-valent metal intermediates (e.g., FeIV(O)) during water oxidation .

Pharmacological and Functional Insights

  • Anticancer Potential: Derivatives like Compound 38 () demonstrate that acetamide-quinazoline hybrids inhibit cancer cell proliferation (IC₅₀ < 10 µM). The target compound’s fluorophenoxy group may similarly enhance cytotoxicity, though empirical data are needed .
  • Enzyme Modulation: Pyridazinone acetamides () show agonist activity at FPR2, a G-protein-coupled receptor involved in immune responses. The target compound’s pyrrole-quinoline system could interact with analogous pathways, warranting receptor-binding assays .
  • Catalytic Utility: The AQMe2tacn ligand’s role in water oxidation catalysis suggests that the target compound’s acetamide-quinoline framework could stabilize transition metals in redox processes, particularly if modified with chelating groups .

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